molecular formula Mn B1202551 Manganese-52 CAS No. 14092-99-0

Manganese-52

カタログ番号: B1202551
CAS番号: 14092-99-0
分子量: 51.94556 g/mol
InChIキー: PWHULOQIROXLJO-OIOBTWANSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Manganese-52, also known as this compound, is a useful research compound. Its molecular formula is Mn and its molecular weight is 51.94556 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Positron Emission Tomography (PET)

Manganese-52 is increasingly being utilized in PET imaging due to its favorable decay characteristics, including a low average positron energy of 242 keV and a branching ratio of 29.4% for positron emission. These properties allow for high-resolution imaging, comparable to that of fluorine-18, which is traditionally used in PET scans .

Key Studies:

  • Research has demonstrated the successful radiolabeling of somatostatin receptor-targeting peptides, such as DOTATATE and DOTA-JR11, with 52Mn^{52}\text{Mn}. These studies assessed the in vitro and in vivo stability of these radiotracers, revealing significant differences in cellular uptake and biodistribution profiles when compared to traditional radiopharmaceuticals .
  • The use of 52Mn^{52}\text{Mn} in immunoPET has been explored, allowing for the combination with monoclonal antibodies. This approach enhances the capability to visualize specific biological processes over extended periods due to its longer half-life .

Dual Modality Imaging: PET/MRI

The combination of 52Mn^{52}\text{Mn} with natural manganese ions (Mn2+\text{Mn}^{2+}) presents a promising avenue for dual modality imaging techniques that leverage both PET and MRI capabilities. The paramagnetic properties of manganese make it suitable as an MRI contrast agent, while its positron emission allows for simultaneous PET imaging .

Research Findings:

  • Preliminary studies indicate that using 52Mn/Mn2+^{52}\text{Mn}/\text{Mn}^{2+} can enhance signal detection in both imaging modalities, potentially improving diagnostic accuracy .

Radiopharmaceutical Development

Cell Radiolabeling and Nanomedicine

Recent advancements have demonstrated the use of 52Mn^{52}\text{Mn} for cell radiolabeling and in liposomal nanomedicine applications. The ionophore 8-hydroxyquinoline has been employed to facilitate the incorporation of 52Mn^{52}\text{Mn} into cellular structures, enhancing the potential for targeted therapies .

Case Study:

  • Liposomal formulations labeled with 52Mn^{52}\text{Mn} have shown promise in enhancing therapeutic efficacy by allowing precise tracking of drug delivery systems within biological environments.

Q & A

Basic Research Questions

Q. What are the optimal chelators for stabilizing Mn-52 in radiopharmaceutical applications, and how are they evaluated experimentally?

  • Methodological Answer : Chelators like NOTA, DO3A, DOTA, and Oxo-DO3A are evaluated for Mn-52 based on radiolabeling efficiency, stability, and molar activity. Experimental protocols involve:

  • Radiolabeling under mild conditions (room temperature to 55°C, pH 4.5–7.5).
  • Assessing radiochemical purity (>96%) via HPLC or TLC.
  • Stability testing in vitro (e.g., serum or buffer solutions over 5 days) and in vivo biodistribution studies in murine models.
  • Structural validation using techniques like single-crystal X-ray diffraction (e.g., Mn-Oxo-DO3A structure ).

Q. How is Mn-52 produced using cyclotrons, and what factors influence yield?

  • Methodological Answer : Mn-52 is produced via the nuclear reaction natCr(p,n)52Mn^{nat}\text{Cr}(p,n)^{52}\text{Mn} using natural chromium targets. Key parameters include:

  • Proton energy : 12.5–16 MeV to optimize cross-sections while minimizing competing reactions (e.g., 53Cr(p,2n)52Mn^{53}\text{Cr}(p,2n)^{52}\text{Mn}).
  • Beam current and irradiation time : Typical yields of 185 ± 19 MBq (5.0 ± 0.5 mCi) are achieved at 15 μA for 4 hours .
  • Post-irradiation decay : Allowing 2+ hours for 52mMn^{52m}\text{Mn} (t1/2_{1/2} = 20 min) to decay before purification .

Q. What separation techniques are used to purify Mn-52 from chromium targets?

  • Methodological Answer : AG 1-X8 anion-exchange resin in HCl/ethanol mixtures achieves >99.8% Mn-52 retention and >97% elution efficiency. Steps include:

  • Dissolving irradiated Cr targets in 11.3 M HCl (heated to 90–100°C for rapid dissolution).
  • Sequential column purification (3 iterations) with decreasing resin mass (300 mg → 100 mg) to reduce Cr3+^{3+} impurities by ~105^5-fold.
  • Final elution in 0.1 M HCl, yielding 607 ng Cr3+^{3+} contamination (validated via ICP-OES) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biodistribution profiles of Mn-52 radiocomplexes?

  • Methodological Answer : Discrepancies (e.g., thyroid vs. pancreatic uptake) arise from differences in administration routes (IV vs. inhalation) or chelator stability. To address this:

  • Standardize protocols (e.g., aerosolized vs. IV MnCl2_2 in murine models).
  • Use dual-modality PET/MRI to correlate Mn-52 uptake with anatomical localization.
  • Conduct longitudinal studies to assess retention (e.g., 1 h vs. 1 day post-injection) and compare with ICP-MS tissue analysis .

Q. What experimental designs are critical for assessing the stability of Mn-52 chelates in vivo?

  • Methodological Answer : Stability studies require:

  • Control groups : Free 52MnCl2^{52}\text{MnCl}_2 vs. chelated Mn-52 to differentiate nonspecific binding.
  • Challenge assays : Incubate radiocomplexes with competing ions (e.g., Fe3+^{3+}, Ca2+^{2+}) to test transmetallation.
  • Metabolite analysis : Use size-exclusion chromatography to detect free Mn-52 in blood/urine.
  • Imaging validation : PET scans at multiple timepoints to quantify retention in target tissues (e.g., pancreas, brain) .

Q. How can nuclear cross-section data for Mn-52 production be optimized to improve yield and purity?

  • Methodological Answer :

  • Theoretical modeling : Use TALYS or EMPIRE codes to predict excitation functions for natCr(p,n)^{nat}\text{Cr}(p,n) reactions.
  • Experimental validation : Irradiate Cr targets at incremental proton energies (10–20 MeV) and measure yields via gamma spectroscopy (e.g., 744 keV γ-ray from 52Mn^{52}\text{Mn}).
  • Impurity mitigation : Introduce post-irradiation decay steps and iterative column purification to reduce 54Mn^{54}\text{Mn} or 51Cr^{51}\text{Cr} contaminants .

Q. What methodologies enable multimodal PET/MRI imaging using Mn-52?

  • Methodological Answer :

  • Dual-labeling strategies : Conjugate Mn-52 chelates (e.g., Mn-DOTA) with MRI-active agents (e.g., Gd3+^{3+}) for hybrid imaging.
  • Dosimetric calibration : Correlate PET signal intensity with MRI relaxivity (e.g., T1-weighted contrast).
  • Validation : Phantom studies to assess spatial resolution and sensitivity, followed by in vivo co-registration in disease models (e.g., neurodegenerative disorders) .

Q. Data Analysis and Contradiction Management

Q. How should researchers analyze trace metal impurities in Mn-52 preparations, and what thresholds are acceptable?

  • Methodological Answer :

  • Quantitative assays : Use ICP-OES or ICP-MS to measure Cr3+^{3+}, Fe2+^{2+}, and other metals.
  • Acceptance criteria : ≤1 μg/mL Cr3+^{3+} for radiopharmaceutical use (per USP guidelines).
  • Mitigation : Optimize column wash steps (e.g., 25 mL 3% HCl/ethanol) to reduce impurities .

Q. What statistical approaches are recommended for comparing Mn-52 pharmacokinetic data across studies?

  • Methodological Answer :

  • Meta-analysis : Normalize data to %ID/g or SUV (Standardized Uptake Value) for cross-study comparisons.
  • Error propagation : Account for uncertainties in decay correction, gamma counting, and ROI delineation.
  • Multivariate regression : Identify covariates (e.g., chelator type, administration route) influencing biodistribution .

特性

CAS番号

14092-99-0

分子式

Mn

分子量

51.94556 g/mol

IUPAC名

manganese-52

InChI

InChI=1S/Mn/i1-3

InChIキー

PWHULOQIROXLJO-OIOBTWANSA-N

SMILES

[Mn]

異性体SMILES

[52Mn]

正規SMILES

[Mn]

同義語

52Mn radioisotope
Manganese-52
Mn-52 radioisotope

製品の起源

United States

Synthesis routes and methods

Procedure details

A reaction mixture was prepared by using the recovered precipitate according to the procedures of (2). The concentrations of the respective components at the initiation of the reaction were 1,139 mM of fumaric acid, 570 mM of 2-hydroxypropylenediamine, 570 mM of the recovered manganese (II) (concentration in terms of manganese), 56 mM of S,S-HPDDS and 10 g/l of strain cells (in terms of dry weight), and the reaction mixture was subjected to a reaction in the same manner as in (2) above. At the time of the reaction mixture preparation, to a brown (due presumably to an oxidation of manganese) suspension resulting from an addition of recovered manganese and fumaric acid to water, was added sodium sulfite powder (about 5% by mole relative to manganese) until a color turned pink, then 2-hydroxypropylenediamine and 7.5N NaOH were added, the resulting mixture was adjusted to pH 7.5 and was allowed to react in the same manner as in (2) above.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。